Technical Guide: Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate
Technical Guide: Synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate
This guide details the synthesis of Methyl 5-amino-2-(trifluoromethyl)isonicotinate , a critical building block in the development of kinase inhibitors (e.g., PI3K, FGFR4 pathways). The protocol is designed for high-purity applications, prioritizing regiochemical control and scalability.
Target Molecule: Methyl 5-amino-2-(trifluoromethyl)pyridine-4-carboxylate CAS Registry Number: 1858238-98-8 (Related: Acid 944900-27-0) Molecular Formula: C₈H₇F₃N₂O₂ Molecular Weight: 220.15 g/mol
Strategic Analysis & Retrosynthesis
Structural Challenges
The synthesis of this scaffold presents two primary regiochemical challenges:
-
Trifluoromethylation: Introducing a
group at the 2-position of a pyridine ring is electronically unfavorable via electrophilic substitution. Nucleophilic displacement of a 2-halogen is the preferred strategy. -
Amination: The 5-amino group is positioned meta to the
and ortho to the ester. Direct nitration of a 2-(trifluoromethyl)isonicotinate core is difficult due to the electron-deficient nature of the ring.
Retrosynthetic Logic
We adopt a linear functionalization strategy starting from the commercially available or easily accessible 2-chloro-4-methyl-5-nitropyridine . This route leverages the inherent reactivity of the 2-chloro position for late-stage trifluoromethylation, avoiding the handling of volatile trifluoromethylating reagents early in the sequence.
Figure 1: Retrosynthetic analysis highlighting the late-stage introduction of the trifluoromethyl group.
Detailed Synthetic Protocol
Step 1: Oxidation of 2-Chloro-4-methyl-5-nitropyridine
Objective: Convert the 4-methyl group to a carboxylic acid.
-
Reagents: Chromium Trioxide (
), Concentrated (Jones Reagent conditions) or . -
Mechanism: Radical oxidation of the benzylic-like methyl group.
Protocol:
-
Dissolve 2-chloro-4-methyl-5-nitropyridine (1.0 eq) in concentrated
(10 vol) at 0°C. -
Slowly add
(3.5 eq) portion-wise, maintaining internal temperature . -
Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Pour the reaction mixture onto crushed ice. The product, 2-chloro-5-nitroisonicotinic acid , precipitates as a white to pale yellow solid.
-
Filter, wash with cold water, and dry under vacuum.[1]
-
Yield Expectation: 70–80%.[1]
-
Step 2: Esterification
Objective: Protect the carboxylic acid as a methyl ester to facilitate the subsequent organometallic coupling.
Protocol:
-
Suspend 2-chloro-5-nitroisonicotinic acid (1.0 eq) in anhydrous Methanol (10 vol).
-
Cool to 0°C and add Thionyl Chloride (
) (2.0 eq) dropwise. -
Heat to reflux (65°C) for 3 hours. Monitor by TLC/LCMS.[2]
-
Workup: Concentrate in vacuo to remove solvent and excess
. -
Redissolve in EtOAc, wash with saturated
(to remove trace acid), then brine. -
Dry over
and concentrate to yield Methyl 2-chloro-5-nitroisonicotinate .
Step 3: Nucleophilic Trifluoromethylation (Critical Step)
Objective: Displace the 2-chloro substituent with a trifluoromethyl group.
Rationale: The 5-nitro group activates the 2-position for Nucleophilic Aromatic Substitution (
Reagents:
- (Trimethyl(trifluoromethyl)silane)
- (Copper(I) iodide)
-
(Potassium Fluoride) or
-
Solvent: DMF or NMP (Anhydrous)
Protocol:
-
In a flame-dried flask under Argon, combine CuI (2.0 eq) and KF (2.0 eq). Flame-dry the solids under vacuum gently to remove trace moisture.
-
Add anhydrous DMF (10 vol) and Methyl 2-chloro-5-nitroisonicotinate (1.0 eq).
-
Add
(2.0 eq) via syringe. -
Heat the sealed vessel to 80–100°C for 4–6 hours. The solution typically turns dark brown.
-
Workup (Crucial):
-
Cool to RT. Dilute with
or EtOAc. -
Filter through a pad of Celite to remove copper salts.
-
Wash the filtrate with water (3x) to remove DMF.
-
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Product:Methyl 5-nitro-2-(trifluoromethyl)isonicotinate .
-
Yield Expectation: 50–65%.
-
Step 4: Nitro Reduction
Objective: Reduce the nitro group to the primary amine without defluorinating the
Protocol (Fe/
-
Dissolve Methyl 5-nitro-2-(trifluoromethyl)isonicotinate (1.0 eq) in EtOH/Water (4:1 ratio).
-
Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Heat to 70°C with vigorous stirring for 2 hours.
-
Workup:
-
Purification: Recrystallization from EtOH/Hexane or column chromatography.
-
Final Product:Methyl 5-amino-2-(trifluoromethyl)isonicotinate .
-
Yield Expectation: 85–95%.
-
Analytical Data & Characterization
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | |
| 1H NMR (DMSO-d6) | δ 7.8–8.2 (s, 1H, Ar-H), 6.5–7.0 (br s, 2H, NH2), 3.8–3.9 (s, 3H, OMe) | Position 3-H is typically singlet around 7.8 ppm due to deshielding by CF3 and Ester. |
| 19F NMR | δ -68 ppm (s, 3F) | Characteristic singlet for Ar-CF3. |
| MS (ESI) | [M+H]+ = 221.15 | |
| Purity (HPLC) | >98% | Critical for biological assays. |
Process Visualization
Reaction Workflow Diagram
The following diagram illustrates the critical reaction pathway and decision points for the synthesis.
Figure 2: Linear synthetic workflow. Step 3 is highlighted as the critical control point requiring anhydrous conditions.
Safety & Troubleshooting
-
Trifluoromethylation Risks: The generation of "
" species is highly moisture-sensitive. If the reaction turns green/blue instead of brown, water contamination is likely, leading to protonation (formation of gas) rather than coupling. Ensure all salts ( , ) are dried under vacuum at 150°C before use. -
Chromium Waste: Step 1 generates Cr(VI) waste. Neutralize with sodium bisulfite before disposal.
-
Energetic Compounds: Nitro-pyridines can be shock-sensitive if dry. Do not scrape dry solids vigorously; use plastic spatulas.
References
-
Patent Source for Precursor Synthesis
-
Trifluoromethylation Methodology
-
Tomashenko, O. A., et al. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(8), 4475–4521. Link
- Description: Comprehensive review of copper-mediated trifluoromethylation strategies suitable for electron-deficient heterocycles.
-
- Schlosser, M., et al. (2005). The regioselective introduction of trifluoromethyl groups into pyridine rings. European Journal of Organic Chemistry, 2005(15), 3245–3253.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 5. CA3042960A1 - Fgfr4 inhibitor, preparation method therefor and pharmaceutical use thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
